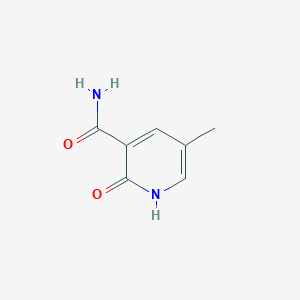
2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole (HPPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPPO is a derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of hydrazine and phenyl groups in HPPO makes it a potent bioactive molecule with a wide range of pharmacological activities.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Reactions with Bromine and Lead Tetra-acetate: 2-(Substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine, leading to the formation of hydrazone perbromides or hydrazonyl bromides. These compounds can be converted into a new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring system, which shows versatility in synthetic applications (Butler, Lambe, & Scott, 1972).
- Construction of Aryl-1,3,4-oxadiazole Derivatives: An eco-friendly protocol for synthesizing 2-Aryl-1,3,4-oxadiazoles using hydrazides and reactive 1,1-dichloro-2-nitroethene was developed. This method is significant for its high yields, simplicity, and environmentally friendly approach (Zhu, Zou, Shao, & Li, 2015).
Biological and Pharmacological Applications
- Antimicrobial and Hemolytic Activity: A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed significant antimicrobial activity against various microbial species. This indicates the potential use of these derivatives in developing new antimicrobial agents (Gul et al., 2017).
- Toxicity Assessment and Antioxidant Activity: Heterocyclic 1,3,4-oxadiazole and pyrazoles were evaluated for toxicity, tumor inhibition, and antioxidant properties. The research provides insights into the pharmacological potential of these compounds (Faheem, 2018).
Material Science Applications
- Optical Properties and Potential Use in Organic Materials: Novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles were synthesized, and their UV-Vis absorption and fluorescence emission spectra were investigated. These compounds show potential for use in organic optical materials due to their unique properties (He et al., 2009).
- Nonlinear Optical Characterization: A study on new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl revealed their potential applications in optoelectronics. This highlights the importance of 1,3,4-oxadiazole derivatives in the development of new optoelectronic materials (Chandrakantha et al., 2011).
Catalytic and Synthetic Methodologies
- Microwave-Assisted Synthesis: A microwave-assisted method was developed for the synthesis of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles
Chemical Sensing Applications
- Anion Chemosensors: Compounds like 2-(2-Hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole were used as fluorescent and colorimetric chemosensors with high selectivity for specific anions. This demonstrates the application of 1,3,4-oxadiazoles in the development of selective chemical sensors (Tong et al., 2003).
Pest Control Applications
- Insecticidal Activity: Certain 1,3,4-oxadiazole derivatives containing a phenoxyfluorophenyl group were synthesized and exhibited low insecticidal activity against crop pests, indicating their potential use in pest control (Mohan et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXFCDANCWLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523089 | |
| Record name | 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
35220-12-3 | |
| Record name | 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



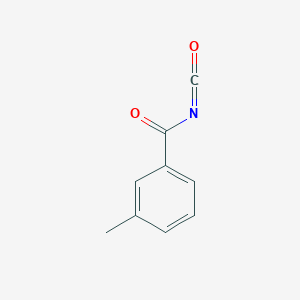


![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)
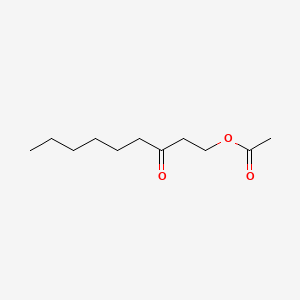
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)
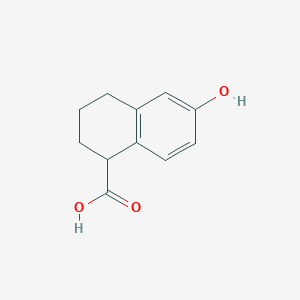
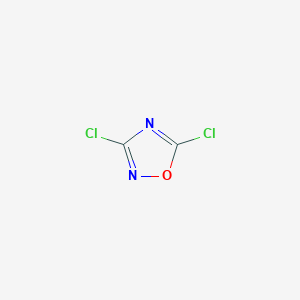

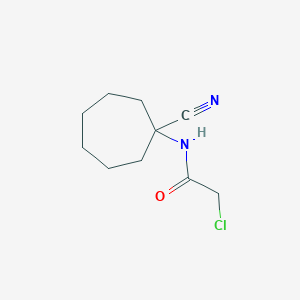
![2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole](/img/structure/B1626511.png)


